3-Isopropyl-1H-pyrazole-4-carbaldehyde

Description

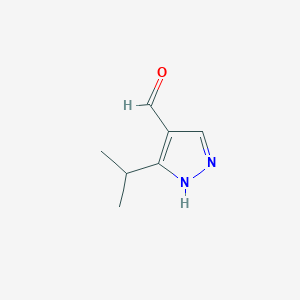

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(2)7-6(4-10)3-8-9-7/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHUJFLTICZPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246598 | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154926-99-5 | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154926-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Isopropyl-1H-pyrazole-4-carbaldehyde chemical properties

An In-depth Technical Guide to 3-Isopropyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Introduction

3-Isopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that serves as a highly versatile intermediate in modern organic synthesis. As a member of the pyrazole family—a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms—it possesses a unique combination of chemical reactivity and structural features. The presence of a reactive aldehyde group at the 4-position and an isopropyl substituent at the 3-position makes it a valuable building block for constructing more complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in medicinal chemistry. The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, and functionalized derivatives like this one are of significant interest for the discovery of new bioactive agents[1].

Physicochemical and Structural Properties

The specific experimental data for 3-Isopropyl-1H-pyrazole-4-carbaldehyde is not widely documented in public databases, likely due to its status as a specialized research intermediate. However, its properties can be reliably predicted based on its structure and comparison with closely related analogues, such as its N-substituted isomer, 1-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS 313735-67-0)[2].

Table 1: Core Properties of 3-Isopropyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₁₀N₂O | Calculated |

| Molecular Weight | 138.17 g/mol | Calculated |

| CAS Number | Not assigned (NULL) | [3] |

| Physical Form | Expected to be a liquid or low-melting solid | Inferred from analogue[2] |

| Purity | Typically >97% | Supplier Information[2] |

| Storage | Inert atmosphere, 2-8°C | Recommended for aldehydes[2] |

| IUPAC Name | 3-isopropyl-1H-pyrazole-4-carbaldehyde | IUPAC Nomenclature |

| InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N | Generated for isomer[2] |

| SMILES | CC(C)c1cn(C=O)nc1 | Predicted |

Synthesis: The Vilsmeier-Haack Approach

The most direct and widely employed method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction facilitates the formylation of electron-rich heterocyclic rings, such as pyrazole, using a specialized electrophilic agent known as the Vilsmeier reagent.

Mechanism of Action

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6] This reagent is a potent electrophile. The electron-rich pyrazole ring of the substrate (3-isopropyl-1H-pyrazole) then attacks the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[7]

Experimental Protocol: Synthesis of 3-Isopropyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[6][8]

Causality Behind Choices:

-

Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture and will rapidly decompose. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the reaction's success.[6]

-

Low Temperature: The formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature (0-5 °C) prevents degradation of the reagent and controls the reaction rate.[6]

-

Careful Quenching: The reaction is quenched by pouring it onto crushed ice. This hydrolyzes the intermediate to the aldehyde and also safely neutralizes any remaining reactive POCl₃ in a controlled manner.

Step-by-Step Procedure:

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask in an ice-salt bath to 0 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF via the dropping funnel. Ensure the internal temperature is maintained below 10 °C throughout the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 3-isopropyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up and Isolation: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.

-

Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7-8.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Isopropyl-1H-pyrazole-4-carbaldehyde.

Synthesis Workflow Diagram

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Isopropyl-1H-pyrazole-4-carbaldehyde | 313735-67-0 [sigmaaldrich.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. asianpubs.org [asianpubs.org]

3-Isopropyl-1H-pyrazole-4-carbaldehyde CAS number and structure

The following technical guide details the chemical identity, synthesis, and application of 3-Isopropyl-1H-pyrazole-4-carbaldehyde .

Scaffold Analysis, Synthetic Pathways, and Medicinal Utility

Executive Summary

3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS: 154926-99-5) is a privileged heterocyclic building block utilized extensively in the discovery of kinase inhibitors and anti-inflammatory agents.[1] Characterized by a pyrazole core substituted with a lipophilic isopropyl group at the C3 position and a reactive formyl group at the C4 position, this scaffold serves as a critical intermediate for constructing fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.

This guide provides a rigorous analysis of its chemical properties, a validated Vilsmeier-Haack synthetic protocol, and a mapping of its reactivity profile for medicinal chemistry applications.

Chemical Identity & Structural Analysis[1][2][3]

The compound exists in tautomeric equilibrium, though it is formally designated as the 1H-tautomer for nomenclature. The presence of the isopropyl group at position 3 imparts steric bulk and increased lipophilicity compared to the methyl analog, modulating the binding affinity in hydrophobic pockets of target proteins (e.g., ATP-binding sites).

Identification Data[2][4][5]

| Parameter | Data |

| IUPAC Name | 3-(Propan-2-yl)-1H-pyrazole-4-carbaldehyde |

| Common Name | 3-Isopropylpyrazole-4-carboxaldehyde |

| CAS Number | 154926-99-5 (C-substituted isomer) |

| Isomer Note | Distinct from 1-isopropyl-1H-pyrazole-4-carbaldehyde (CAS 313735-67-0, N-substituted) |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC(C)C1=NNC=C1C=O[2] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water |

Tautomerism & Regiochemistry

Researchers must be aware of the annular tautomerism characteristic of N-unsubstituted pyrazoles. In solution, the proton rapidly migrates between N1 and N2.

-

Tautomer B: 5-isopropyl-1H-pyrazole-4-carbaldehyde

While chemically equivalent in the unsubstituted state, alkylation of the ring nitrogen will lock the regiochemistry, yielding separable isomers (1-alkyl-3-isopropyl vs. 1-alkyl-5-isopropyl).

Synthetic Pathways[8][9]

The industrial standard for synthesizing 3-isopropyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack formylation of the parent heterocycle, 3-isopropylpyrazole.

Retrosynthetic Analysis (Graphviz)

Figure 1: Synthetic workflow from commodity starting materials to the target aldehyde.

Detailed Experimental Protocol

Note: This protocol is adapted from standard Vilsmeier-Haack procedures for pyrazoles [1, 2].

Step 1: Preparation of Vilsmeier Reagent

-

Charge a dry round-bottom flask with DMF (3.0 equiv) under an argon atmosphere.

-

Cool the DMF to 0°C using an ice bath.

-

Add Phosphorus Oxychloride (POCl₃, 1.2 equiv) dropwise over 20 minutes.

-

Critical Control Point: Maintain internal temperature < 10°C to prevent thermal decomposition of the chloroiminium intermediate.

-

-

Stir at 0°C for 30 minutes until the salt precipitates or forms a viscous suspension.

Step 2: Formylation of 3-Isopropylpyrazole

-

Dissolve 3-isopropylpyrazole (1.0 equiv) in a minimal amount of DMF.

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0°C.

-

Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours .

-

Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes) or LC-MS.

-

Step 3: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly onto crushed ice/saturated Sodium Acetate (NaOAc) solution.

-

Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.

-

-

Adjust pH to ~7–8 using 2M NaOH.

-

Extract with Ethyl Acetate (3 x volumes).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient: 10% → 40% EtOAc in Hexanes).

Reactivity Profile & Medicinal Chemistry Utility

The 4-carbaldehyde moiety serves as a "linchpin" functional group, allowing the scaffold to be elaborated into complex bioactive molecules.

Functionalization Logic (Graphviz)

Figure 2: Divergent synthesis capabilities of the scaffold.[5][6]

Key Applications

-

Kinase Inhibition: The pyrazole NH and N forms a donor-acceptor motif that mimics the adenine hinge-binding region of ATP. The 3-isopropyl group fills the hydrophobic gatekeeper pocket [3].

-

Pyrazolo[3,4-d]pyrimidines: Condensation of the aldehyde with urea or guanidine derivatives yields bicyclic systems often used in CDK and Src kinase inhibitors.

-

Schiff Base Ligands: Reaction with aromatic amines creates Schiff bases evaluated for antifungal and antibacterial activity [4].

Handling & Safety (GHS)[11]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[7][8] |

| STOT-SE | H335 | May cause respiratory irritation.[8] |

Precautionary Measures:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood to avoid inhalation of dust/vapors.

References

-

Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes.

-

Regioselectivity in Pyrazole Synthesis.

- Source: Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry.

- Context: Discusses the tautomeric control required when alkyl

-

Pyrazole Scaffolds in Kinase Inhibitor Design.

- Source:Journal of Medicinal Chemistry.

- Context: Mechanistic explanation of the isopropyl group's role in the hydrophobic pocket.

-

Biological Activity of Pyrazole-4-carbaldehyde Deriv

- Source:Chemical Methodologies.

- Context: Applications in Schiff base form

-

Chemical Safety D

- Source: PubChem / Sigma-Aldrich Safety D

- Context: GHS classification for 3-substituted pyrazole aldehydes.

-

[1]

Sources

- 1. 3-Isopropyl-1H-pyrazole-4-carbaldehyde|CAS 154926-99-5 [benchchem.com]

- 2. PubChemLite - 1-isopropyl-3-methyl-1h-pyrazole-4-carbaldehyde (C8H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. danabiosci.com [danabiosci.com]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phi.com [phi.com]

- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

Spectroscopic Characterization of 3-Isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in established principles of spectroscopic analysis and supported by comparative data from structurally related pyrazole derivatives.

Introduction

3-Isopropyl-1H-pyrazole-4-carbaldehyde (CAS No. 154926-99-5) belongs to the pyrazole class of heterocyclic compounds, which are integral to many clinically significant pharmaceuticals.[1] The presence of a reactive aldehyde group at the 4-position and an isopropyl substituent at the 3-position makes this molecule a versatile intermediate for the synthesis of a diverse range of derivatives.[1] Notably, pyrazole scaffolds are key components in selective COX-2 inhibitors and various anticancer agents.[1] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic applications.

Molecular Structure and Key Features

The structural framework of 3-Isopropyl-1H-pyrazole-4-carbaldehyde, with its IUPAC name 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, dictates its characteristic spectroscopic properties. The key features include the pyrazole ring with its distinct aromatic protons and carbons, the isopropyl group with its characteristic splitting pattern in ¹H NMR, and the aldehyde functionality, which gives rise to prominent signals in both NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3-Isopropyl-1H-pyrazole-4-carbaldehyde, both ¹H and ¹³C NMR provide critical information about its molecular framework. The following data is predicted based on established chemical shift values and analysis of analogous structures.

¹H NMR (Proton NMR)

The predicted ¹H NMR spectrum in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each type of proton in the molecule.

Table 1: Predicted ¹H NMR Data for 3-Isopropyl-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~12.0 - 13.0 | br s | 1H | N-H | The broad singlet is characteristic of a pyrazole N-H proton, which can undergo exchange. Its downfield shift is due to its acidic nature. |

| ~9.90 | s | 1H | -CHO | The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and appears as a sharp singlet. |

| ~8.10 | s | 1H | H-5 (pyrazole) | This proton is adjacent to the electron-withdrawing aldehyde group and the ring nitrogen, resulting in a downfield chemical shift. It appears as a singlet as there are no adjacent protons. |

| ~3.20 | sept | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. |

| ~1.30 | d | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl substituent are split into a doublet by the adjacent methine proton. |

¹³C NMR (Carbon NMR)

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 3-Isopropyl-1H-pyrazole-4-carbaldehyde

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~185.0 | C=O (aldehyde) | The carbonyl carbon of the aldehyde is significantly deshielded and appears far downfield. |

| ~155.0 | C-3 (pyrazole) | This carbon is attached to the isopropyl group and is part of the heterocyclic ring, placing it in the aromatic region. |

| ~138.0 | C-5 (pyrazole) | The pyrazole carbon adjacent to the N-H group and the aldehyde-bearing carbon. |

| ~115.0 | C-4 (pyrazole) | This carbon is attached to the electron-withdrawing aldehyde group. |

| ~27.0 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~22.0 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 3-Isopropyl-1H-pyrazole-4-carbaldehyde will be dominated by absorptions corresponding to the N-H, C-H, C=O, and C=N bonds.

Table 3: Predicted IR Absorption Frequencies for 3-Isopropyl-1H-pyrazole-4-carbaldehyde

| Frequency Range (cm⁻¹) | Bond Vibration | Interpretation |

| 3200 - 3400 (broad) | N-H stretch | A broad absorption in this region is characteristic of the N-H stretching of the pyrazole ring, indicative of hydrogen bonding. |

| 2970 - 2870 | C-H stretch (sp³) | Strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl group. |

| 2850 - 2750 | C-H stretch (aldehyde) | Two weak bands are expected for the aldehyde C-H stretch (Fermi resonance). |

| 1680 - 1660 | C=O stretch (aldehyde) | A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group. Conjugation with the pyrazole ring lowers the frequency from a typical saturated aldehyde. |

| 1580 - 1450 | C=C and C=N stretch | Medium to strong absorptions from the stretching vibrations within the pyrazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For 3-Isopropyl-1H-pyrazole-4-carbaldehyde (Molecular Formula: C₇H₁₀N₂O), the expected molecular weight is approximately 138.17 g/mol .

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z | Proposed Fragment | Interpretation |

| 138 | [M]⁺ | The molecular ion peak. |

| 123 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. |

| 110 | [M - CO]⁺ or [M - N₂]⁺ | Loss of carbon monoxide from the aldehyde or dinitrogen from the pyrazole ring. |

| 95 | [M - C₃H₇]⁺ | Loss of the isopropyl group. |

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Isopropyl-1H-pyrazole-4-carbaldehyde for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify it to a series of singlets. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR accessory is clean and a background spectrum of the empty crystal has been recorded.

-

-

Data Acquisition:

-

Acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

-

MS Data Acquisition (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

-

-

Instrument Setup:

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-400).

-

-

Data Acquisition:

-

Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and key fragment peaks.

-

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of 3-Isopropyl-1H-pyrazole-4-carbaldehyde and a conceptual workflow for its spectroscopic analysis.

Caption: Molecular structure of 3-Isopropyl-1H-pyrazole-4-carbaldehyde.

Caption: A conceptual workflow for the spectroscopic analysis of the target compound.

Conclusion

The predicted spectroscopic data for 3-Isopropyl-1H-pyrazole-4-carbaldehyde provides a robust framework for the identification and characterization of this important synthetic intermediate. The combination of NMR, IR, and MS provides orthogonal and complementary information, allowing for a high degree of confidence in structural assignment. This guide serves as a valuable resource for scientists engaged in the synthesis and application of novel pyrazole-based compounds, facilitating efficient and accurate characterization in research and development settings.

References

-

PubChem. 1H-pyrazole-4-carbaldehyde. [Link]

-

Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

Sources

A Technical Guide to the Reactivity of the Aldehyde Group in 3-Isopropyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the aldehyde moiety in 3-Isopropyl-1H-pyrazole-4-carbaldehyde. Pyrazole-based scaffolds are of paramount importance in medicinal chemistry and drug discovery, making a detailed understanding of their functional group transformations essential for molecular design and synthesis.[1] This document elucidates the core principles governing the aldehyde's reactivity, influenced by the electronic and steric characteristics of the pyrazole ring and the C3-isopropyl substituent. Key reaction classes, including oxidation, reduction, condensation, and multicomponent reactions, are discussed with a focus on mechanistic causality and practical application. Detailed, field-proven experimental protocols are provided for representative transformations, offering researchers and drug development professionals a robust framework for the strategic utilization of this versatile building block.

Introduction: The Pyrazole Aldehyde as a Strategic Synthetic Intermediate

The pyrazole nucleus is a privileged scaffold in modern pharmacology, forming the core of numerous therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Within this class of compounds, pyrazole-4-carbaldehydes serve as exceptionally versatile synthetic intermediates. The aldehyde group, a nexus of reactivity, allows for a vast array of chemical modifications, enabling the construction of complex molecular architectures and the exploration of diverse chemical spaces.

3-Isopropyl-1H-pyrazole-4-carbaldehyde, the subject of this guide, combines this reactive handle with a specific substitution pattern that modulates its chemical behavior. Understanding the interplay between the aromatic pyrazole ring, the bulky isopropyl group, and the electrophilic aldehyde carbon is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will explore the synthesis of this key intermediate and provide a comprehensive overview of the primary reaction pathways emanating from its aldehyde functionality.

Synthesis and Molecular Architecture

Preferred Synthetic Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the 3-isopropyl derivative, is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[6] The process begins with the formation of the Vilsmeier reagent, a chloromethyliminium salt, from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, typically phosphorus oxychloride (POCl3).[7]

The reaction proceeds via electrophilic aromatic substitution at the C4 position of the pyrazole ring, which is the most electron-rich and sterically accessible site for such an attack.[8] The precursor is typically a hydrazone derived from a methyl ketone, which undergoes cyclization and formylation in a one-pot process.[9][10]

// Node styles start_node [label="Isopropyl Methyl Ketone\n+ Hydrazine Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_node [label="Vilsmeier Reagent\n(POCl3 + DMF)", fillcolor="#E8F0FE", fontcolor="#1967D2"]; intermediate_node [label="Hydrazone Intermediate", fillcolor="#FEF7E0", fontcolor="#202124"]; reaction_node [label="Vilsmeier-Haack\nReaction\n(Cyclization & Formylation)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; product_node [label="3-Isopropyl-1H-pyrazole\n-4-carbaldehyde", fillcolor="#FCE8E6", fontcolor="#C5221F", shape=Mdiamond];

// Edges start_node -> intermediate_node [label="Formation"]; intermediate_node -> reaction_node; reagent_node -> reaction_node; reaction_node -> product_node [label="Hydrolysis"]; }

Caption: Vilsmeier-Haack synthesis workflow.Electronic and Steric Profile

The reactivity of the aldehyde group in 3-Isopropyl-1H-pyrazole-4-carbaldehyde is governed by a balance of electronic and steric effects:

-

Electronic Effects: The pyrazole ring is an aromatic heterocycle with two nitrogen atoms.[3] This system modulates the electron density of the ring and its substituents. The C4 position is inherently electron-rich, which facilitates the initial Vilsmeier-Haack formylation.[8] Post-synthesis, the pyrazole ring acts as a π-system conjugated to the aldehyde's carbonyl group. This conjugation influences the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack, a hallmark of aldehyde chemistry.

-

Steric Effects: The isopropyl group at the adjacent C3 position introduces significant steric bulk. This hindrance can influence the approach of nucleophiles to the C4-aldehyde. While it does not prevent reactions, it can affect reaction rates and may favor the formation of specific stereoisomers in certain cases. This steric shielding is a key consideration when selecting reagents and reaction conditions.

Key Reaction Classes of the Aldehyde Moiety

The aldehyde group is a versatile functional handle, readily participating in a wide range of transformations. The following sections detail the most important reaction classes for 3-Isopropyl-1H-pyrazole-4-carbaldehyde, grounded in documented examples from structurally related pyrazoles.

Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, providing access to amides, esters, and other acid derivatives. While strong oxidants like KMnO4 can be used, they risk over-oxidation of other parts of the molecule.[3] A highly efficient and selective method utilizes a vanadium-catalyzed system.

A proven protocol involves the use of vanadyl acetylacetonate (VO(acac)2) as a catalyst with hydrogen peroxide (H2O2) as the terminal oxidant.[11] This system demonstrates excellent functional group tolerance and provides the corresponding pyrazole-4-carboxylic acid in high yields.[11] The reaction is typically performed in a solvent like acetonitrile at elevated temperatures.[11]

Reduction to Alcohol

Reduction of the aldehyde yields the corresponding 4-(hydroxymethyl)pyrazole, a valuable intermediate for further functionalization, such as ether or ester formation, or as a ligand component. Standard reducing agents like sodium borohydride (NaBH4) are effective. For more sensitive substrates or where specific reactivity is required, reagents like diisobutylaluminium hydride (DIBAL-H) have been successfully employed for the reduction of substituted pyrazole-4-carbaldehydes.[2] The pyrazole ring itself is generally resistant to these mild reducing conditions.[3]

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde with an active methylene compound. Pyrazole-4-carbaldehydes are excellent substrates for this reaction, readily condensing with reagents like malononitrile or ethyl cyanoacetate in the presence of a basic catalyst.[2][12] This reaction is driven by the formation of a stable, conjugated product.

Recent advancements have focused on greener protocols. One highly efficient method uses ammonium carbonate as a mild, inexpensive catalyst in an aqueous medium, often accelerated by sonication, to produce the desired vinyl pyrazole derivatives in excellent yields at ambient temperature.[13]

// Node styles sub_A [label="Active Methylene\n(e.g., Malononitrile)", fillcolor="#F1F3F4", fontcolor="#202124"]; sub_B [label="Pyrazole-4-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Base\n(e.g., (NH4)2CO3)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"];

step1 [label="Deprotonation\nFormation of Carbanion", fillcolor="#FEF7E0", fontcolor="#202124"]; step2 [label="Nucleophilic Attack\non Aldehyde Carbonyl", fillcolor="#FEF7E0", fontcolor="#202124"]; step3 [label="Aldol-type Adduct\n(Intermediate)", fillcolor="#FEF7E0", fontcolor="#202124"]; step4 [label="Dehydration\n(Loss of H2O)", fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; product [label="Conjugated Alkene Product\n(Vinyl Pyrazole)", fillcolor="#FCE8E6", fontcolor="#C5221F", shape=Mdiamond];

// Edges sub_A -> step1; catalyst -> step1 [style=dashed]; step1 -> step2; sub_B -> step2; step2 -> step3; step3 -> step4; step4 -> product; }

Caption: Mechanism of the Knoevenagel condensation.Reductive Amination and Imine Formation

The aldehyde group is a gateway to a diverse range of amine derivatives via reductive amination. The initial step involves the condensation of the aldehyde with a primary or secondary amine to form an imine (Schiff base) or enamine, respectively.[9] This intermediate is then reduced in situ using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). This one-pot reaction is highly efficient for generating substituted aminomethyl-pyrazoles. The reactivity of pyrazole-4-carbaldehydes in this context has been well-documented.[14]

Multicomponent Reactions (MCRs)

The electrophilicity and steric accessibility of the aldehyde group make it an ideal component in multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product. Pyrazole-4-carbaldehydes have been successfully employed in reactions like the Ugi and Passerini reactions, as well as in the synthesis of complex heterocyclic systems such as pyranopyrazoles.[14][15] This highlights the aldehyde's utility in diversity-oriented synthesis for building libraries of complex, drug-like molecules.

| Reaction Class | Typical Reagents | Product Type | Key Features & References |

| Oxidation | VO(acac)2, H2O2 | Pyrazole-4-carboxylic acid | High selectivity and yield; mild conditions.[11] |

| Reduction | NaBH4, DIBAL-H | Pyrazole-4-methanol | Ring system is stable to mild reductants.[2] |

| Knoevenagel Condensation | Malononitrile, (NH4)2CO3 | 2-(Pyrazol-4-ylmethylene)malononitrile | Forms a stable conjugated C=C bond; green protocols available.[12][13] |

| Reductive Amination | R1R2NH, NaBH3CN / STAB | 4-(Aminomethyl)pyrazole | Versatile one-pot method for amine synthesis.[14] |

| Imine Formation | Primary Amines (e.g., Aniline) | N-(Pyrazol-4-ylmethylene)aniline | Key intermediate for reductive amination and other reactions.[9] |

| Multicomponent Reactions | Varies (e.g., isocyanides, acids) | Complex heterocycles | Enables rapid construction of molecular complexity.[14][15] |

Experimental Protocols

The following protocols are adapted from peer-reviewed literature and serve as validated starting points for experimentation.

Protocol: Oxidation via Vanadium Catalysis

Adapted from Talukdar et al. via Taylor & Francis Online.[11]

Objective: To synthesize 3-Isopropyl-1H-pyrazole-4-carboxylic acid.

Materials:

-

3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Vanadyl acetylacetonate [VO(acac)2] (0.04 equiv)

-

Hydrogen peroxide (30% aq. solution) (3.0 equiv)

-

Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

1M Hydrochloric acid

Procedure:

-

To a round-bottom flask, add 3-Isopropyl-1H-pyrazole-4-carbaldehyde and acetonitrile.

-

Add VO(acac)2 (4 mol%) to the solution.

-

Heat the mixture to 70 °C with stirring.

-

Add 30% aqueous H2O2 (3.0 equiv) dropwise to the reaction mixture.

-

Maintain the reaction at 70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.

-

Upon completion, cool the reaction mixture to room temperature and evaporate the acetonitrile under reduced pressure.

-

Add water to the residue and basify with a saturated sodium bicarbonate solution.

-

Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl. The carboxylic acid product should precipitate.

-

Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the pure 3-Isopropyl-1H-pyrazole-4-carboxylic acid.

Protocol: Green Knoevenagel Condensation

Adapted from Sonar et al. via ResearchGate.[13]

Objective: To synthesize 2-((3-isopropyl-1H-pyrazol-4-yl)methylene)malononitrile.

Materials:

-

3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Ammonium carbonate [(NH4)2CO3] (0.2 equiv)

-

Deionized water

-

Ethanol

-

Ultrasonic bath

Procedure:

-

In a flask, combine 3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv), malononitrile (1.0 equiv), and ammonium carbonate (20 mol%).

-

Add a 1:1 mixture of water and ethanol to the flask to create a slurry.

-

Place the flask in an ultrasonic bath at ambient temperature.

-

Sonicate the mixture. Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.

-

Upon completion, the product often precipitates directly from the reaction mixture.

-

Filter the solid product, wash thoroughly with cold water to remove the catalyst, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the pure Knoevenagel condensation product.

Conclusion

3-Isopropyl-1H-pyrazole-4-carbaldehyde is a highly valuable and reactive intermediate for organic synthesis. The aldehyde functionality, activated by the electronic properties of the pyrazole ring, undergoes a predictable and versatile range of transformations including oxidation, reduction, condensation, and reductive amination. The steric influence of the C3-isopropyl group should be considered during reaction design but does not preclude reactivity. The availability of robust synthetic protocols, including efficient green chemistry methods, further enhances its utility for researchers in drug discovery and materials science. This guide provides the foundational knowledge and practical methodologies required to effectively leverage the synthetic potential of this important molecular scaffold.

References

-

Jana, S., & Talukdar, B. (2020). VO(acac)2/H2O2 Mediated Oxidation of 1-(Thiazol-2-yl)-1H-pyrazole-4-carbaldehydes. Polycyclic Aromatic Compounds. [Link]

-

Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

ResearchGate Collection. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Kaur, N., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

-

Yadav, P., & Kumar, D. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-43. [Link]

-

Shestopalov, A. M., et al. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids. Comptes Rendus Chimie, 16(4), 351-359. [Link]

-

Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Sonar, J. P., et al. (2015). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. International Journal of Current Research and Review. [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

-

Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27457-27488. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

-

Shetty, P., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5035-5038. [Link]

-

ResearchGate Collection. Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

-

Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Applicable Chemistry. [Link]

-

Kumar, S., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. World Journal of Pharmaceutical Research. [Link]

- Google Patents. (2015).

-

Wang, X.-F., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2936. [Link]

-

Shingare, P. A., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-291. [Link]

-

Kumar, R., et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 298-310. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Utility of 3-Phenyl-1H-pyrazole-4-carbaldehyde in Modern Organic Synthesis. PharmaChem. [Link]

-

Asija, S., & Asija, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. BioMed Research International. [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. pharmajournal.net [pharmajournal.net]

- 9. asianpubs.org [asianpubs.org]

- 10. chemmethod.com [chemmethod.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles [comptes-rendus.academie-sciences.fr]

Methodological & Application

Experimental procedures for condensation reactions with 3-Isopropyl-1H-pyrazole-4-carbaldehyde

Executive Summary & Chemical Profile

3-Isopropyl-1H-pyrazole-4-carbaldehyde is a privileged scaffold in medicinal chemistry, widely utilized for synthesizing kinase inhibitors, anti-inflammatory agents (COX-2 selectivity), and agrochemicals.[1] Unlike its methyl- or phenyl-substituted analogs, the 3-isopropyl group introduces a unique steric and lipophilic profile adjacent to the reactive formyl center.

This guide details optimized protocols for three critical condensation pathways: Knoevenagel Condensation , Schiff Base Formation , and Claisen-Schmidt Condensation .[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 154926-99-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH, EtOH; sparingly soluble in water.[2] |

| Key Reactivity | C4-Formyl group (electrophile); N1-H (acidic/nucleophilic).[1] |

Critical Reaction Considerations (Expertise & Causality)

Working with the 3-isopropyl variant requires specific adjustments compared to standard pyrazole aldehydes:

-

Steric Hindrance (The "Isopropyl Effect"): The bulky isopropyl group at C3 shields the aldehyde carbonyl at C4. Nucleophilic attack (e.g., by amines or active methylenes) is kinetically slower than with 3-methyl analogs.[1]

-

Implication: Reaction times must often be extended by 20–30%, or reaction temperatures increased by 10–15 °C.[1]

-

-

Tautomeric Equilibrium: The 1H-pyrazole exists in tautomeric equilibrium. In non-polar solvents, intermolecular hydrogen bonding can form dimers, reducing effective concentration.[1]

-

Implication: Use polar protic solvents (EtOH, MeOH) or polar aprotic solvents (DMF) to disrupt aggregates and facilitate monomeric reactivity.[1]

-

-

N-Protection: If the reaction conditions involve strong bases (e.g., NaH, LDA), the N1-proton will be deprotonated first.[1]

-

Implication: For base-catalyzed condensations, use mild organic bases (Piperidine, Et₃N) or protect the N1 position (e.g., Boc, THP) if side reactions occur.[1]

-

Experimental Protocols

Protocol A: Knoevenagel Condensation

Target: Synthesis of pyranopyrazoles or acrylonitriles.

Mechanism: Base-catalyzed deprotonation of an active methylene compound followed by nucleophilic attack on the aldehyde and dehydration.

Reagents:

-

Substrate: 3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Active Methylene: Malononitrile or Ethyl Cyanoacetate (1.1 equiv)[1]

-

Catalyst: Piperidine (0.1 equiv) or Ammonium Carbonate (20 mol% for green conditions)[1]

-

Solvent: Ethanol (Absolute)[1]

Step-by-Step Procedure:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (138 mg) of the aldehyde in 10 mL of absolute ethanol.

-

Addition: Add 1.1 mmol of malononitrile. Stir for 5 minutes at room temperature (RT) to ensure homogeneity.

-

Catalysis: Add 2–3 drops of piperidine.

-

Note: A transient color change (often yellow to orange) indicates iminium intermediate formation.[1]

-

-

Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 6:4).[1] The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf olefin product.

-

-

Workup: Cool to RT. The product often precipitates.

-

If precipitate forms: Filter and wash with cold ethanol.

-

If no precipitate:[1] Remove solvent in vacuo, redissolve in minimal hot EtOH, and induce crystallization with water.

-

Protocol B: Schiff Base Formation (Reductive Amination Precursor)

Target: Synthesis of imines/azomethines for secondary amine libraries.[1]

Mechanism: Nucleophilic attack of a primary amine on the carbonyl, followed by water elimination.[1]

Reagents:

-

Substrate: 3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Amine: Aniline derivative or Benzylamine (1.0–1.2 equiv)[1]

-

Catalyst: Glacial Acetic Acid (cat. 2–3 drops)

-

Drying Agent: Anhydrous MgSO₄ (optional, to push equilibrium)[1]

-

Solvent: Methanol or Toluene (for azeotropic removal)[1]

Step-by-Step Procedure:

-

Setup: Equip a flask with a Dean-Stark trap (if using toluene) or simple reflux condenser (methanol).

-

Mixing: Combine 1.0 mmol aldehyde and 1.0 mmol amine in 15 mL solvent.

-

Acid Activation: Add catalytic acetic acid.

-

Expert Tip: The isopropyl group hinders the initial attack. The acid protonates the carbonyl oxygen, increasing electrophilicity to counteract the steric bulk.

-

-

Reaction:

-

Method A (MeOH): Reflux for 6–12 hours.

-

Method B (Microwave): Irradiate at 80 °C, 150W for 10–20 mins (High throughput preferred).

-

-

Isolation: Evaporate solvent. Recrystallize the crude imine from Ethanol/Ether.

-

Self-Validating Step: 1H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine singlet (~8.4–8.8 ppm).

-

Protocol C: Claisen-Schmidt Condensation

Target: Synthesis of Chalcone analogs (α,β-unsaturated ketones).[1]

Reagents:

-

Substrate: 3-Isopropyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Ketone: Acetophenone derivative (1.0 equiv)[1]

-

Base: NaOH (40% aq. solution) or KOH in EtOH

Step-by-Step Procedure:

-

Base Preparation: Dissolve 1.0 mmol of acetophenone in 10 mL EtOH. Add 1 mL of 40% NaOH dropwise at 0 °C.

-

Aldehyde Addition: Add 1.0 mmol of the pyrazole aldehyde slowly.

-

Aging: Allow to warm to RT and stir vigorously for 12–24 hours.

-

Observation: A heavy precipitate (the chalcone) usually forms.

-

-

Quench: Pour the reaction mixture into crushed ice/water acidified with dilute HCl (pH ~4–5).

-

Filtration: Collect the solid, wash with water to remove salts, and recrystallize from EtOH.[1]

Visualization of Reaction Workflows

The following diagram illustrates the decision matrix for selecting the appropriate condensation pathway and the mechanistic flow for the Knoevenagel reaction, highlighting the steric checkpoint.

Figure 1: Decision matrix and process flow for pyrazole-4-carbaldehyde condensations, highlighting the critical steric checkpoint introduced by the isopropyl group.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Incomplete conversion due to steric bulk. | Increase reaction time by 4h; switch solvent to higher boiling point (e.g., EtOH → n-Propanol). |

| No Reaction | Aldehyde aggregation or poor solubility. | Use DMF as co-solvent; ensure catalyst (Piperidine) is fresh.[1] |

| Side Products | N-alkylation or aldol self-condensation. | Use milder bases (Piperidine instead of NaOH); protect N1 with THP or Boc group.[1] |

| Oiling Out | Product is lipophilic (Isopropyl effect).[1] | Triturate crude oil with cold Ether/Hexane; scratch glass to induce nucleation. |

References

-

Sonar, J. P., et al. "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[1][4] ResearchGate, 2017.[1] Link

-

Abdel-Wahab, B. F., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1][7] Arkivoc, 2011(i), 196-245.[1] Link

-

BenchChem. "3-Isopropyl-1H-pyrazole-4-carbaldehyde Structure and Properties." BenchChem Database. Link[1]

-

Sharma, A., & Kumar, M. "Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde."[1][3] Chemical Science Transactions, 2013.[1][3] Link

-

Mali, D. S., et al. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2021.[1] Link

Sources

Troubleshooting & Optimization

Troubleshooting guide for the synthesis of pyrazole-4-carbaldehydes

Technical Support Center: Synthesis of Pyrazole-4-Carbaldehydes

Executive Summary & Strategic Overview

Pyrazole-4-carbaldehydes are privileged scaffolds in medicinal chemistry, serving as critical intermediates for anti-inflammatory (e.g., Celecoxib analogs), anticancer (e.g., crizotinib intermediates), and agrochemical agents.

While the Vilsmeier-Haack reaction remains the industrial and laboratory "gold standard" for introducing the formyl group, it is fraught with technical pitfalls—specifically moisture sensitivity, thermal runaways, and the formation of intractable "tarry" polymers.

This guide moves beyond basic textbook procedures to address the process chemistry of these syntheses, offering self-validating protocols and root-cause analysis for failure modes.

Core Workflow A: Vilsmeier-Haack Formylation (The Gold Standard)

This method involves the electrophilic aromatic substitution of an existing pyrazole core using a pre-formed chloroiminium ion (Vilsmeier reagent).[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the critical intermediates. Note that the formation of the Chloroiminium Ion is the rate-determining step for reagent generation, while the Iminium Intermediate hydrolysis is often where yields are lost due to improper pH control.

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation, highlighting the critical moisture-sensitive iminium salt intermediate.

Optimized Experimental Protocol

Scope: Formylation of 1,3-diphenyl-1H-pyrazole. Safety Alert: POCl₃ is highly corrosive and reacts violently with water.[1] All glassware must be flame-dried.

-

Reagent Formation (Critical Step):

-

Charge a flame-dried RBF with anhydrous DMF (5.0 equiv).

-

Cool to 0–5 °C (ice/salt bath).

-

Add POCl₃ (1.2–3.0 equiv) dropwise via syringe pump or pressure-equalizing funnel. Do not allow internal temp to exceed 10 °C.

-

Stir at 0 °C for 30 mins. The solution should turn from colorless to pale yellow/viscous.

-

-

Substrate Addition:

-

Dissolve the pyrazole substrate in minimal anhydrous DMF.

-

Add dropwise to the Vilsmeier reagent at 0 °C.

-

Checkpoint: If the solution turns black immediately, the exotherm was uncontrolled. Discard and restart.

-

-

Reaction:

-

Warm to room temperature, then heat to 70–90 °C for 4–6 hours.

-

Monitor by TLC (Note: The intermediate iminium salt remains at the baseline; only the hydrolyzed aliquot shows the aldehyde product).

-

-

Workup (The "Tarry Residue" Prevention):

-

Pour the reaction mixture onto crushed ice (5x volume).

-

Neutralization: Slowly add saturated Sodium Acetate (NaOAc) or NaHCO₃ solution until pH ~7–8. Do not use strong bases like NaOH, as they can degrade the aldehyde.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.

-

Filter the precipitate or extract with EtOAc/DCM.[1]

-

Troubleshooting Guide: Vilsmeier-Haack

| Symptom | Root Cause | Corrective Action |

| Low Yield (<30%) | Incomplete hydrolysis of the iminium intermediate. | Extend the post-quenching stir time (up to 12h). Ensure pH is neutral (7-8). |

| Tarry/Black Crude | Thermal runaway during POCl₃ addition or reaction temp too high. | Keep POCl₃ addition <10°C. Reduce reaction temp to 60°C and extend time. |

| No Reaction | "Wet" DMF destroyed the POCl₃. | Use fresh anhydrous DMF. Verify POCl₃ quality (should be clear, not cloudy). |

| C4 vs C3/5 Regio-scrambling | Substrate sterics or electronics. | C4 is electronically preferred. If blocked or highly deactivated, use Method C (De Novo). |

Core Workflow B: De Novo Cyclization (Hydrazone Method)

For substrates where the pyrazole ring is not yet formed, or when direct formylation fails due to electron-deficient substituents, the Vilsmeier Cyclization of Hydrazones is the superior strategy.

Concept: A hydrazone (derived from a ketone and hydrazine) is treated with POCl₃/DMF.[2][3] The Vilsmeier reagent acts as a "C1" source to simultaneously close the ring and install the aldehyde.

Regioselectivity Decision Tree

Regioselectivity is the primary failure mode in pyrazole synthesis. Use this logic flow to determine your conditions.

Figure 2: Strategy for controlling regioselectivity using fluorinated solvents (e.g., HFIP).

Key Insight: The use of hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) as solvents can drastically improve regioselectivity by activating the harder carbonyl via strong hydrogen bonding, directing the hydrazine attack [1].

Alternative Workflow: Oxidation of Pyrazol-4-yl Methanols

When to use: When the pyrazole ring is sensitive to the harsh acidic/thermal conditions of Vilsmeier-Haack.

Protocol:

-

Precursor Synthesis: Reduce ethyl pyrazole-4-carboxylate (often commercially available) with LiAlH₄ to the alcohol.

-

Oxidation:

-

Suspend (1H-pyrazol-4-yl)methanol (1 equiv) in Acetone or DCM.

-

Add Activated MnO₂ (10–20 equiv). Note: Large excess is required due to surface area dependence.

-

Stir at 60 °C (acetone) or reflux (DCM) for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove MnO₂.

-

Yield: Typically 80–95%; very clean reaction requiring no chromatography [2].

-

Frequently Asked Questions (Technical Support)

Q: My product is an oil that refuses to crystallize. How do I purify it? A: Pyrazole-4-carbaldehydes can be surprisingly polar.

-

Trituration: Try triturating the oil with cold diethyl ether or hexanes/EtOAc (9:1). Scratch the flask wall to induce nucleation.

-

Chromatography: If columning, use a gradient of DCM -> 5% MeOH/DCM. Pure silica often retains these compounds strongly; consider deactivating the silica with 1% Et3N.

Q: The NMR shows a mixture of aldehyde and something else with a similar scaffold. A: Check for the 4-formyl dimer . In the absence of steric bulk, pyrazole aldehydes can sometimes form hemiaminal linkages. Heating the NMR sample in DMSO-d6 often breaks these aggregates, sharpening the peaks. Also, ensure you haven't formed the chloromethyl derivative (a common side product if POCl3 is used too aggressively without sufficient DMF).

Q: Can I use microwave irradiation for the Vilsmeier reaction? A: Yes, but with extreme caution. Microwave heating (MW) significantly accelerates the reaction (mins vs hours).

-

Protocol: Pre-form the Vilsmeier reagent at 0 °C outside the microwave. Add substrate.[1][4][5][6][7] MW irradiate at 80 °C for 5–10 minutes.

-

Warning: Do not generate the Vilsmeier reagent in the MW; the exotherm is instantaneous and dangerous [3].

References

-

Aggarwal, R., et al. "Fluorinated alcohols: A magic medium for the synthesis of heterocyclic compounds." Journal of Fluorine Chemistry, 2020.

-

C4 Therapeutics, Inc. "1H-Pyrazole-4-carboxaldehyde synthesis via MnO2 oxidation." World Intellectual Property Organization (WO2019/191112), 2019.

-

Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.

-

BenchChem Technical Library. "Troubleshooting Vilsmeier-Haack Formylation." BenchChem, 2025.[1][5][6][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemmethod.com [chemmethod.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Pyrazole-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Side reactions of 3-Isopropyl-1H-pyrazole-4-carbaldehyde under acidic/basic conditions

This technical support guide addresses the specific reactivity profile of 3-Isopropyl-1H-pyrazole-4-carbaldehyde .

The content is structured to assist researchers in troubleshooting unexpected side reactions, yield losses, and purification challenges.

CAS: 35344-95-7 (Generic parent) | Molecular Formula: C

Introduction: The Chemical Profile

Before troubleshooting, it is critical to understand the amphoteric nature of this molecule. The pyrazole ring contains both a pyridine-like nitrogen (basic, N2) and a pyrrole-like nitrogen (acidic, N1).

-

Electrophilic Center: The C4-aldehyde is prone to nucleophilic attack (oxidation, reduction, condensation).

-

Steric Influence: The 3-isopropyl group provides electron-donating induction (+I), making the ring more electron-rich than unsubstituted pyrazoles, but also introduces steric bulk that can hinder reactions at the adjacent C4 position.

-

Tautomerism: In solution, the 3-isopropyl and 5-isopropyl forms exist in rapid equilibrium (annular tautomerism).

Module 1: The Acidic Environment (Troubleshooting)

Context: Reactions involving mineral acids (HCl, H

Issue 1: Disappearance of Aldehyde Signal in NMR (Alcoholic Solvents)

Symptom: You are running a reaction in Methanol or Ethanol with an acid catalyst. The aldehyde proton signal (

-

Avoid Alcohols: Switch to non-nucleophilic solvents like THF, DCM, or Acetonitrile if acidic conditions are required.

-

Reversal: Treat the crude mixture with aqueous acid (e.g., 1M HCl) and extract with an organic solvent. The water will hydrolyze the acetal back to the aldehyde.

Issue 2: Product Loss to Aqueous Layer

Symptom: During an acidic workup (pH < 2), the compound is not found in the organic layer (DCM/EtOAc).

Diagnosis: N-Protonation (Pyrazolium Salt Formation).

The pyridine-like nitrogen (N2) is basic (pKa of conjugate acid

-

Adjust pH: Neutralize the aqueous layer to pH 6–7 using saturated NaHCO

before extraction. -

Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the neutral organic species.

Visualizing Acid-Base Species

The following diagram illustrates the species present at different pH levels.

Caption: Solubility and charge state of 3-isopropyl-1H-pyrazole-4-carbaldehyde depend heavily on pH.

Module 2: The Basic Environment (Troubleshooting)

Context: Reactions involving NaOH, KOH, NaH, or strong organic bases.[1]

Issue 3: "Missing" Mass & Formation of Polar/Non-Polar Impurities

Symptom: Upon treating with strong base (NaOH/KOH), you lose

-

Molecule A is oxidized to the Carboxylic Acid (Polar/Salt).

-

Molecule B is reduced to the Alcohol (Less Polar).[1] Corrective Action:

-

Avoid Hydroxide: If a base is needed for a different step (e.g., alkylation), use non-nucleophilic bases like NaH or K

CO -

Temperature Control: Keep reactions at 0°C if hydroxide must be used, as Cannizzaro is thermally accelerated.

Issue 4: Yellowing or Darkening of Solution

Symptom: The reaction mixture turns bright yellow or dark orange upon addition of base.

Diagnosis: Pyrazolide Anion Formation & Oligomerization.

Base deprotonates the N1-H (pKa

-

Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

-

Stoichiometry: Ensure the base is not in large excess if the aldehyde is the electrophile in the next step.

Module 3: Purification & Recovery Protocols[2][3]

FAQ: How do I remove the oxidized acid impurity?

Protocol: Bisulfite Adduct Purification This method selectively pulls the aldehyde into water, leaving impurities (alcohols, non-aldehydes) in the organic layer.[2]

-

Dissolve: Dissolve crude mixture in a minimal amount of Ethyl Acetate .

-

Extract: Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO

) . Shake vigorously for 2–3 minutes. -

Separate: Keep the Aqueous Layer (contains product). Discard Organic Layer (contains impurities).

-

Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organics.

-

Regenerate: Add fresh Ethyl Acetate to the aqueous layer. Slowly add Solid Sodium Carbonate (Na

CO-

Caution: Gas evolution (if using carbonate) and heat.

-

-

Final Extraction: Shake to extract the regenerated aldehyde into the organic layer. Dry (MgSO

) and concentrate.

FAQ: Why does the NMR show broad peaks?

Answer: Annular Tautomerism. The proton on the nitrogen hops between N1 and N2.

-

3-Isopropyl form

5-Isopropyl form. -

This process is intermediate on the NMR timescale, causing broadening of the CH (ring) and NH signals.

-

Fix: Run NMR in DMSO-d

(slows exchange due to H-bonding) or add a drop of D

Visualizing the Side Reaction Pathways

The following diagram details the mechanistic pathways leading to the side products described above.

Caption: Primary degradation pathways. Note that Cannizzaro yields both oxidized and reduced products.[3]

References

-

Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

-

PubChem. (2025). 3-iodo-1-isopropyl-1H-pyrazole-5-carbaldehyde (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Validation & Comparative

A Multi-Modal Spectroscopic Guide to the Structural Validation of 3-Isopropyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive framework for the structural elucidation and validation of 3-Isopropyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in contemporary drug discovery.[1][2] Professionals in pharmaceutical research and development will find this document a practical reference for confirming the identity and purity of this and structurally related compounds. Our approach is rooted in a multi-technique spectroscopic analysis, where each method provides a unique and complementary piece of the structural puzzle. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, ensuring a self-validating and robust analytical workflow.

The Analytical Imperative: Confirming the Molecular Architecture

3-Isopropyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate, valued for its pyrazole core—a scaffold present in several clinically approved drugs—and a reactive aldehyde group that serves as a handle for further chemical modification.[1][3] Given its role in the synthesis of potential therapeutics, unambiguous structural confirmation is not merely procedural; it is a prerequisite for meaningful downstream research.[1] This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve this confirmation.

Figure 1. Structure of 3-Isopropyl-1H-pyrazole-4-carbaldehyde with systematic numbering for spectroscopic assignment.

Proton Nuclear Magnetic Resonance (¹H NMR): Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Expertise & Rationale

The choice of solvent (e.g., CDCl₃ or DMSO-d₆) is critical; DMSO-d₆ is often preferred for pyrazoles as it can help in observing the exchangeable N-H proton, which is sometimes too broad or exchanges too rapidly to be seen in CDCl₃.[4] The characteristic chemical shifts and coupling patterns of the isopropyl and aldehyde groups provide immediate and distinct markers for the compound's identity. The aldehyde proton's signal is expected to be significantly downfield (9-10 ppm) due to the strong deshielding effect of the carbonyl group's magnetic anisotropy.[5][6][7] The isopropyl group should present a classic septet-doublet pattern, a textbook example of spin-spin coupling.[8]

Anticipated ¹H NMR Data

The following table summarizes the expected signals for 3-Isopropyl-1H-pyrazole-4-carbaldehyde.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H (H1) | 10.0 - 14.0 (broad) | Singlet (broad) | N/A | 1H |

| C5-H | ~8.1 | Singlet | N/A | 1H |

| Aldehyde (C4-CHO) | 9.8 - 10.0 | Singlet | N/A | 1H |

| Isopropyl CH (H7) | 3.0 - 3.5 | Septet | ~7.0 | 1H |

| Isopropyl CH₃ (H8, H9) | ~1.3 | Doublet | ~7.0 | 6H |

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

D₂O Exchange (Optional but Recommended): To confirm the N-H proton signal, acquire a spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H signal should disappear or significantly diminish due to proton-deuterium exchange.[4]

Workflow Visualization

Diagram 1. Standard workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Probing the Carbon Skeleton

¹³C NMR provides a direct map of the carbon framework of a molecule. While less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%), modern Fourier transform techniques make it a routine and indispensable tool.[10]

Expertise & Rationale

A standard ¹³C NMR experiment is proton-decoupled, meaning each unique carbon atom appears as a single sharp line, simplifying the spectrum. The chemical shifts are highly informative: carbonyl carbons are the most deshielded, appearing far downfield (>180 ppm), while aliphatic carbons are found upfield.[7][11] The pyrazole ring carbons will have shifts in the aromatic/heteroaromatic region. This technique is excellent for confirming the number of unique carbon environments, matching it to the proposed structure.

Anticipated ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C4-CHO) | 185 - 195 |

| C3 | 150 - 160 |

| C5 | 135 - 145 |

| C4 | 115 - 125 |

| Isopropyl CH (C7) | 25 - 35 |

| Isopropyl CH₃ (C8, C9) | 20 - 25 |

Note: The two isopropyl methyl carbons (C8, C9) are chemically equivalent and will appear as a single signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration may be beneficial to reduce acquisition time.

-

Instrument Setup: Switch the spectrometer's observation frequency to that of ¹³C.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A significantly larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Processing: Process the data using Fourier transformation, followed by phase and baseline correction.

Workflow Visualization

Diagram 2. Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of specific functional groups, as different bond types absorb infrared radiation at characteristic frequencies.

Expertise & Rationale

For 3-Isopropyl-1H-pyrazole-4-carbaldehyde, the most crucial signals are those corresponding to the aldehyde functional group. A strong, sharp absorption between 1685-1740 cm⁻¹ is a clear indicator of a carbonyl (C=O) group.[12][13][14] Critically, aldehydes also exhibit a distinctive C-H stretching vibration that appears as a pair of peaks, one around 2800-2850 cm⁻¹ and another, often more distinct, peak around 2700-2750 cm⁻¹.[5][12][13][15][16] The presence of this second C-H stretch is a highly reliable way to distinguish an aldehyde from a ketone.[15] The broad N-H stretch of the pyrazole ring is also a key feature.

Anticipated IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Pyrazole) | Stretch | 3100 - 3300 | Medium, Broad |

| C-H (sp², Pyrazole) | Stretch | 3000 - 3100 | Medium |

| C-H (sp³, Isopropyl) | Stretch | 2850 - 3000 | Medium-Strong |

| C-H (Aldehyde) | Stretch | 2700 - 2850 (often two peaks) | Weak-Medium |

| C=O (Aldehyde) | Stretch | 1685 - 1710 (Conjugated) | Strong, Sharp |

| C=N, C=C (Pyrazole) | Stretch | 1500 - 1650 | Medium-Variable |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a single drop if liquid, or a few crystals if solid) of the compound directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting transmittance or absorbance spectrum to identify the characteristic peaks.

Workflow Visualization

Diagram 3. Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns.

Expertise & Rationale